molecular formula C14H15NO4S2 B2526868 Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-90-1

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2526868
CAS No.: 941978-90-1
M. Wt: 325.4
InChI Key: SEAHDJWDRADBQV-UHFFFAOYSA-N
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Description

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that features a thiophene ring substituted with a methyl ester group and a sulfamoyl group attached to a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonamide formation, where a suitable amine reacts with a sulfonyl chloride.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their electronic properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways.

    Industrial Applications: The compound can be used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(phenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but lacks the 2,6-dimethyl substitution on the phenyl ring.

    Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the 2,6-dimethyl substitution on the phenyl ring, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs.

Properties

IUPAC Name

methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9-5-4-6-10(2)12(9)15-21(17,18)11-7-8-20-13(11)14(16)19-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAHDJWDRADBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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